molecular formula C12H12O4 B8387966 Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-butynoate

Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-butynoate

Cat. No. B8387966
M. Wt: 220.22 g/mol
InChI Key: VYDPPGUWZHZXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-butynoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 4-hydroxy-4-(4-methoxyphenyl)but-2-ynoate

InChI

InChI=1S/C12H12O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11,13H,1-2H3

InChI Key

VYDPPGUWZHZXBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#CC(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5 ml (60 mmol) of methyl propiolate in 60 ml of tetrahydrofuran was treated at -78° under argon with 37.5 ml of n-butyllithium (1.6M in hexane). The mixture was stirred at -78° for 10 minutes and then a solution of 7.3 ml (60 mmol) of 4-methoxybenzaldehyde in 70 ml of tetrahydrofuran was added within 30 minutes. The reaction mixture was stirred at -78° for a further 20 minutes, then brought to room temperature and treated with 80 ml of saturated ammonium chloride solution. The aqueous phase was extracted twice with ether. The combined organic phases were washed in succession with saturated sodium chloride solution and with water dried over sodium sulphate and concentrated. The residue was purified by flash chromatography on 700 g of silica gel (elution agent methylene chloride/ethyl acetate 9:1). There was obtained methyl 4-hydroxy-4-(4-methoxyphenyl)-2-butynoate as a red oil.
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5 mL
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70 mL
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80 mL
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